molecular formula C7H6BrN3 B14849124 2-(Aminomethyl)-6-bromoisonicotinonitrile

2-(Aminomethyl)-6-bromoisonicotinonitrile

Cat. No.: B14849124
M. Wt: 212.05 g/mol
InChI Key: VWADWOICZABAQU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-bromoisonicotinonitrile is an organic compound that features a bromine atom, an aminomethyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-bromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by the introduction of the aminomethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 6-position of the pyridine ring. The subsequent introduction of the aminomethyl group can be achieved through a nucleophilic substitution reaction using formaldehyde and ammonia under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-bromoisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-6-bromoisonicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-bromoisonicotinonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The aminomethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-6-bromoisonicotinonitrile is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-(aminomethyl)-6-bromopyridine-4-carbonitrile

InChI

InChI=1S/C7H6BrN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,4,10H2

InChI Key

VWADWOICZABAQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)Br)C#N

Origin of Product

United States

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